molecular formula C18H16N2 B14604639 Terphenyldiamine CAS No. 60108-73-8

Terphenyldiamine

Cat. No.: B14604639
CAS No.: 60108-73-8
M. Wt: 260.3 g/mol
InChI Key: DEQUFFZCXSTYJC-UHFFFAOYSA-N
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Description

Terphenyldiamine, also known as 4,4’-Diamino-p-terphenyl, is an organic compound with the molecular formula C18H16N2. It is a derivative of p-terphenyl, where two amino groups are attached to the para positions of the central benzene ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

Terphenyldiamine can be synthesized through several methods. One common approach involves the two-electron oxidation of aniline-based compounds. For instance, the oxidation of 4,4’'-p-terphenyldiamine can yield this compound dications . The reaction conditions typically involve the use of strong oxidizing agents and controlled environments to ensure the stability of the intermediate products.

Industrial Production Methods

In industrial settings, this compound is often produced through high-temperature solution polycondensation. This method involves the reaction of aromatic diamine monomers with dianhydrides in polar solvents such as m-cresol and pyridine . The process is optimized to achieve high yields and purity, making it suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

Terphenyldiamine undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the presence of the amino groups, which act as nucleophiles and can participate in electrophilic aromatic substitution reactions .

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include this compound dications, sulfonamides, and nitro derivatives. These products have distinct electronic and structural properties, making them valuable for various applications .

Mechanism of Action

The mechanism by which terphenyldiamine exerts its effects involves its interaction with various molecular targets and pathways. The amino groups in this compound can form hydrogen bonds and interact with electron-rich sites in biological molecules, influencing their structure and function. Additionally, the compound’s ability to undergo oxidation and reduction reactions allows it to participate in redox processes, which are crucial for its biological activity .

Comparison with Similar Compounds

Terphenyldiamine can be compared with other similar compounds, such as aniline-based diradicals and quinodimethane diradicals. These compounds share similar electronic properties but differ in their structural arrangements and reactivity. For example, while this compound dications are open-shell singlets with large singlet-triplet energy gaps, quinodimethane diradicals exhibit different ground states and reactivity patterns .

List of Similar Compounds

This compound’s unique combination of electronic properties and reactivity makes it a valuable compound for scientific research and industrial applications. Its versatility and potential for further functionalization continue to drive interest in its study and utilization.

Properties

CAS No.

60108-73-8

Molecular Formula

C18H16N2

Molecular Weight

260.3 g/mol

IUPAC Name

3,4-diphenylbenzene-1,2-diamine

InChI

InChI=1S/C18H16N2/c19-16-12-11-15(13-7-3-1-4-8-13)17(18(16)20)14-9-5-2-6-10-14/h1-12H,19-20H2

InChI Key

DEQUFFZCXSTYJC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=C(C(=C(C=C2)N)N)C3=CC=CC=C3

Origin of Product

United States

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